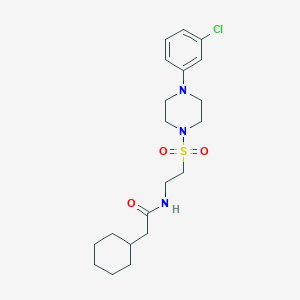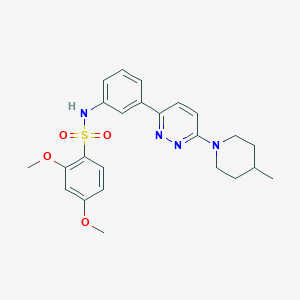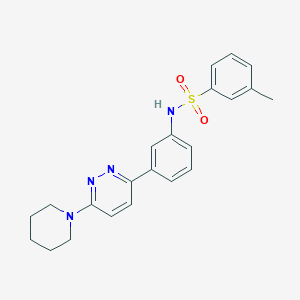
3-methyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida es un compuesto orgánico complejo que pertenece a la clase de las sulfonamidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida típicamente involucra múltiples pasos, incluyendo la formación del anillo de piridazina, la introducción del grupo piperidina, y la formación de sulfonamida. Los reactivos comunes utilizados en estas reacciones incluyen hidrazina, piperidina, y cloruros de sulfonilo. Las condiciones de reacción a menudo involucran calentamiento a reflujo y el uso de solventes como etanol o diclorometano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfonamida o los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Solventes halogenados y bases como hidróxido de sodio o carbonato de potasio.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a cambios en las vías celulares y las respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-metil-N-(6-(piperazin-1-il)piridazin-3-il)butanamida clorhidrato
- N-(6-(5-fluoro-2-(piperidin-1-il)fenil)piridazin-3-il)-1-(tetrahidro-2H-piran-4-il)metansulfonamida
- 6-(pirazol[1,5-a]piridin-3-il)piridazinonas
Singularidad
3-metil-N-(3-(6-(piperidin-1-il)piridazin-3-il)fenil)bencensulfonamida es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H24N4O2S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c1-17-7-5-10-20(15-17)29(27,28)25-19-9-6-8-18(16-19)21-11-12-22(24-23-21)26-13-3-2-4-14-26/h5-12,15-16,25H,2-4,13-14H2,1H3 |
Clave InChI |
BUQYIAMDXXZPFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258109.png)

![N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11258120.png)
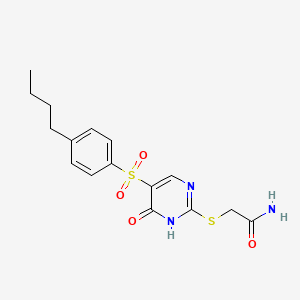
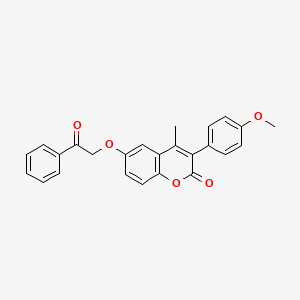
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11258128.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11258130.png)
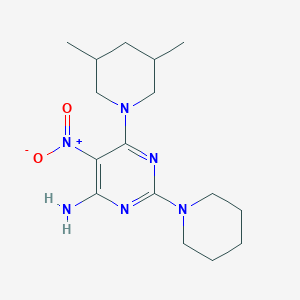
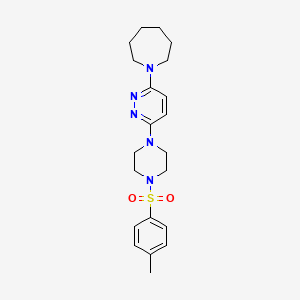
![methyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258150.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258154.png)
